molecular formula C10H15NO3S B13591862 (2S)-1-(benzyloxy)propane-2-sulfonamide

(2S)-1-(benzyloxy)propane-2-sulfonamide

Cat. No.: B13591862
M. Wt: 229.30 g/mol
InChI Key: GVRBPIRAUXBVEI-VIFPVBQESA-N
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Description

(2S)-1-(benzyloxy)propane-2-sulfonamide is an organic compound with a specific stereochemistry, indicated by the (2S) configuration This compound is characterized by the presence of a benzyloxy group attached to a propane-2-sulfonamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(benzyloxy)propane-2-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-chloropropane-1-ol and benzyl alcohol.

    Formation of Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where benzyl alcohol reacts with (S)-2-chloropropane-1-ol in the presence of a base such as sodium hydroxide.

    Sulfonamide Formation: The resulting intermediate undergoes sulfonamide formation by reacting with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(benzyloxy)propane-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-1-(benzyloxy)propane-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-(benzyloxy)propane-2-sulfonamide involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in enzymes or receptors, while the sulfonamide group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(benzyloxy)propane-2-amine: Similar structure but with an amine group instead of a sulfonamide.

    (2S)-1-(benzyloxy)propane-2-thiol: Contains a thiol group instead of a sulfonamide.

    (2S)-1-(benzyloxy)propane-2-carboxylic acid: Features a carboxylic acid group instead of a sulfonamide.

Uniqueness

(2S)-1-(benzyloxy)propane-2-sulfonamide is unique due to the presence of both a benzyloxy group and a sulfonamide group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

(2S)-1-phenylmethoxypropane-2-sulfonamide

InChI

InChI=1S/C10H15NO3S/c1-9(15(11,12)13)7-14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,11,12,13)/t9-/m0/s1

InChI Key

GVRBPIRAUXBVEI-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](COCC1=CC=CC=C1)S(=O)(=O)N

Canonical SMILES

CC(COCC1=CC=CC=C1)S(=O)(=O)N

Origin of Product

United States

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